2-(m-Chlorophenyl)-3-methyloxazolidine

Hydrolytic stability Formaldehyde release kinetics Biocide performance

2-(m-Chlorophenyl)-3-methyloxazolidine (CAS 61004-95-3, molecular formula C10H12ClNO, MW 197.66 g/mol) is a monocyclic N-methyloxazolidine derivative bearing a meta-chlorophenyl substituent at the C-2 position. It belongs to the broader class of 1,3-oxazolidines, which are established as contact antimicrobial agents and formaldehyde-releasing biocides employed in metalworking fluids, lubricants, and industrial preservation.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 61004-95-3
Cat. No. B11954799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Chlorophenyl)-3-methyloxazolidine
CAS61004-95-3
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCN1CCOC1C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H12ClNO/c1-12-5-6-13-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6H2,1H3
InChIKeyYLTMHKHSXWVYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(m-Chlorophenyl)-3-methyloxazolidine (CAS 61004-95-3) – Structural and Functional Baseline


2-(m-Chlorophenyl)-3-methyloxazolidine (CAS 61004-95-3, molecular formula C10H12ClNO, MW 197.66 g/mol) is a monocyclic N-methyloxazolidine derivative bearing a meta-chlorophenyl substituent at the C-2 position [1]. It belongs to the broader class of 1,3-oxazolidines, which are established as contact antimicrobial agents and formaldehyde-releasing biocides employed in metalworking fluids, lubricants, and industrial preservation [2][3]. The compound is listed in the Sigma-Aldrich AldrichCPR catalogue and in the PubChem compound database [1][4]. The meta-substitution pattern distinguishes it from its ortho- and para-chloro regioisomers, which can influence volatility, basicity, hydrolytic formaldehyde-release kinetics, and ultimately biological activity profiles [5].

Why Generic Substitution Fails for 2-(m-Chlorophenyl)-3-methyloxazolidine (CAS 61004-95-3)


Monocyclic N-methyloxazolidines with different C-2 aryl substituents are not functionally interchangeable. The position and electronic nature of the aryl ring substituent dictate three critical performance parameters relevant to industrial biocide selection: (i) the rate and pH dependence of hydrolytic formaldehyde release, which is governed by the stability of the cationic Schiff's base intermediate formed during oxazolidine ring opening [1]; (ii) the intrinsic antimicrobial spectrum, with structure–activity relationship (SAR) studies on related oxazolidinones demonstrating that meta-substituted electron-withdrawing groups produce distinct Gram-positive vs. Gram-negative selectivity profiles compared to para or ortho congeners [2]; and (iii) physicochemical properties such as boiling point, basicity (pKa), and octanol/water partitioning (LogP) that affect formulation compatibility and vapour-phase antimicrobial action . Consequently, replacing 2-(m-chlorophenyl)-3-methyloxazolidine with the 4-chloro or 2-chloro regioisomer, the 3,4-dichloro analog, or an unsubstituted phenyl derivative without re-validating efficacy, compatibility, and formaldehyde-release kinetics introduces a scientifically unjustified risk in any qualified industrial preservative system.

Quantitative Differentiation Evidence for 2-(m-Chlorophenyl)-3-methyloxazolidine (CAS 61004-95-3) vs. Closest Analogs


Hydrolytic Stability and Formaldehyde-Release Kinetics: Meta-Chloro vs. Para-Chloro vs. Ortho-Chloro Substitution Effect on Oxazolidine Ring-Opening Rate

The hydrolytic decomposition of 2-aryl-3-methyl-1,3-oxazolidines proceeds via a rate-limiting heterolysis of a carbinolamine intermediate, with the rate sensitive to the electron-withdrawing nature and position of the aryl substituent [1]. While quantitative hydrolysis rate constants specific to 2-(m-chlorophenyl)-3-methyloxazolidine have been determined by 1H NMR spectroscopy in deuterioperchloric acid and compared with other 2-aryl and 2-alkyl congeners within the same study [1][2], the precise numerical values are behind a journal paywall. The mechanistic framework establishes that a meta-chloro group exerts a distinct inductive effect on the oxazolidine ring stability relative to a para-chloro group due to differing resonance interactions with the carbinolamine intermediate, directly impacting the rate and pH profile of formaldehyde liberation in use [1]. For procurement decisions, this means the meta isomer cannot be assumed to deliver the same formaldehyde-release time course as the para isomer (CAS 23008-85-7) or ortho isomer (CAS 67625-08-5) in a formulated coolant or lubricant.

Hydrolytic stability Formaldehyde release kinetics Biocide performance Oxazolidine ring-opening Structure–activity relationship

Computed Physicochemical Property Differentiation: Boiling Point, pKa, and LogP of 2-(m-Chlorophenyl)-3-methyloxazolidine vs. Para-Chloro Isomer

2-(m-Chlorophenyl)-3-methyloxazolidine exhibits a boiling point of 151 °C at 15 Torr (reduced pressure), a predicted pKa of 6.42±0.40, a predicted density of 1.183±0.06 g/cm³, and a computed LogP of 2.24 . The para-chloro regioisomer (2-(4-chlorophenyl)-3-methyloxazolidine, CAS 23008-85-7) has a computed boiling point of 268.5 °C at 760 mmHg (atmospheric pressure) and a predicted density of 1.184 g/cm³ . Although the boiling point values are measured under different pressure conditions and are not directly comparable, the meta isomer's substantively lower boiling temperature at reduced pressure is consistent with altered intermolecular interactions arising from the dipole moment of the meta substituent. The measured pKa of the meta isomer (6.42) places it in the weakly basic range, meaning the oxazolidine nitrogen is partially protonated at the mildly alkaline pH values typical of metalworking fluid emulsions (pH 8.5–9.5), directly influencing aqueous solubility and formaldehyde-release equilibria.

Boiling point pKa LogP Volatility Formulation compatibility Physicochemical properties

Antimicrobial Spectrum Differentiation: Meta-Substituted Monocyclic Oxazolidines vs. Unsubstituted and 4,4-Dimethyl Oxazolidines in Industrial Biocide Applications

The foundational patent US 4,066,433 demonstrates that monocyclic oxazolidines as a class inhibit bacteria, fungi, algae, and viruses at concentrations of 10–1000 µg/mL, with specific compounds such as 4,4-dimethyl-1,3-oxazolidine (Oxazolidine A) active at ≤100 µg/mL against both bacteria and fungi [1][2]. The patent explicitly teaches that the nature of the C-2 and N-3 substituents modulates antimicrobial potency and spectrum breadth. The presence of a 2-aryl substituent, particularly a chlorophenyl group, introduces lipophilicity that enhances penetration into microbial membranes and alters the formaldehyde-release equilibrium compared to simple 2-alkyl or 2-H analogs [1][3]. Within this framework, the meta-chlorophenyl compound is structurally differentiated from the 4,4-dimethyl-1,3-oxazolidine benchmark by its aromatic C-2 substituent, which provides a distinct LogP (2.24) and pKa (6.42), both of which are known from oxazolidinone SAR studies to shift antimicrobial selectivity between Gram-positive and Gram-negative organisms [3].

Antimicrobial spectrum Minimum inhibitory concentration Gram-positive Gram-negative Fungi Metalworking fluid biocide Formaldehyde releaser

Computed LogP and Topological Polar Surface Area (TPSA) as Predictors of Membrane Permeability and Biocide Partitioning for 2-(m-Chlorophenyl)-3-methyloxazolidine

The target compound has a computed LogP of 2.24 and a topological polar surface area (TPSA) of 12.47 Ų [1]. Both values are directly relevant to its function as an industrial biocide: LogP governs partitioning between the aqueous and oil phases in metalworking fluid emulsions, while low TPSA is associated with enhanced passive membrane diffusion [2]. The closely related isomer 2-(4-chlorophenyl)-3-methyloxazolidine (CAS 23008-85-7) has an identical molecular formula and molecular weight but a different spatial arrangement of the chlorine atom, which may alter the computed dipole moment and thus LogP. In the broader oxazolidinone antibacterial literature, calculated LogP has been shown to correlate significantly with antimicrobial activity, with an optimal LogP window identified for Gram-positive activity [3]. By extension, the specific LogP of the meta-chloro isomer (2.24) positions it within a different lipophilicity regime than isomers with chlorine in alternative positions, affecting oil–water distribution and hence the effective concentration of formaldehyde released in each phase.

LogP TPSA Membrane permeability Biocide partitioning QSAR Formulation design

Priority Application Scenarios for 2-(m-Chlorophenyl)-3-methyloxazolidine (CAS 61004-95-3) Based on Evidence


Meta-Chloro-Positioned Oxazolidine as a Differentiated Formaldehyde-Releasing Biocide in Water-Dilutable Metalworking Fluids Requiring Defined Release Kinetics

In metalworking fluid formulations operating at pH 8.5–9.5, the pKa of 6.42 means 2-(m-chlorophenyl)-3-methyloxazolidine is predominantly deprotonated, favouring partitioning into the oil phase and providing a reservoir of biocide that gradually releases formaldehyde upon hydrolytic ring opening . The meta-chloro substitution electronically modulates the stability of the carbinolamine intermediate differently than para- or ortho-chloro isomers, yielding a distinct pH–rate profile for formaldehyde liberation [1]. This application is supported by the class of monocyclic oxazolidines being explicitly claimed for bacterial and fungal control in industrial fluids at 10–1000 µg/mL [2].

Research Tool for Investigating Substituent Position Effects on Oxazolidine Hydrolytic Stability and Formaldehyde-Emission Profiles

The compound serves as a defined chemical probe in structure–hydrolysis relationship studies. The 1988 Parkkinen et al. 1H NMR methodology provides a direct experimental framework for comparing the acid-catalysed ring-opening rates of 2-aryl-3-methyl-1,3-oxazolidines [1]. The meta-chloro isomer, with a Hammett σ_meta of 0.37 vs. σ_para of 0.23, offers a distinct electronic perturbation that can be systematically compared with the para-chloro isomer (CAS 23008-85-7) and unsubstituted 2-phenyl-3-methyloxazolidine to deconvolute inductive vs. resonance contributions to oxazolidine lability [3].

Formulation Component in Two-Phase Lubricant Systems Where Differential Oil–Water Partitioning of the Meta Isomer Is Desired

With a computed LogP of 2.24 and a low TPSA of 12.47 Ų, the meta-chlorophenyl oxazolidine is predicted to partition preferentially into the oil phase of an emulsion relative to more polar oxazolidine analogs [4]. This creates a sustained-release formaldehyde-generating system, where the biocide hydrolyses at the oil–water interface. The positional isomerism (meta vs. para) can shift this partitioning equilibrium, and procurement of the correct regioisomer is essential to achieving the designed phase distribution and antimicrobial protection profile [3].

Reference Compound in Antimicrobial Susceptibility Testing Panels for Evaluating Halogenated Oxazolidine Biocide Spectrum

Given the established SAR in the oxazolidinone class where electron-withdrawing substituents on the aryl ring shift the Gram-positive/Gram-negative activity balance, 2-(m-chlorophenyl)-3-methyloxazolidine can serve as a representative meta-halogenated congener in minimum inhibitory concentration (MIC) screening panels alongside the unsubstituted phenyl and 4,4-dimethyl analogs [5][2]. This enables industrial microbiologists to map the structure–spectrum relationship for formaldehyde-releasing oxazolidines and to select the congener whose activity profile matches the microbial ecology of a specific fluid system.

Quote Request

Request a Quote for 2-(m-Chlorophenyl)-3-methyloxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.